molecular formula C22H21N5O2S B2964543 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide CAS No. 1251618-21-9

2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B2964543
CAS No.: 1251618-21-9
M. Wt: 419.5
InChI Key: PGLWHWVPDJQHRX-UHFFFAOYSA-N
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Description

2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolo and pyrazine rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazolo Ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a nitrile or an ester to form the triazolo ring.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated intermediate.

    Acylation of the Pyrazine Ring: The final step involves the acylation of the pyrazine ring with an appropriate acylating agent, such as an acyl chloride or an anhydride, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the triazolo ring can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated intermediates, thiols, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new drugs.

    Medicine: It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, such as DNA replication, protein synthesis, or signal transduction. This inhibition can lead to the disruption of cellular functions and ultimately result in cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-ethylphenyl)acetamide
  • 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(thiophen-2-ylmethyl)acetamide

Uniqueness

2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-ethylphenyl and 3-methylphenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-3-16-8-4-5-10-18(16)30-21-20-25-27(22(29)26(20)12-11-23-21)14-19(28)24-17-9-6-7-15(2)13-17/h4-13H,3,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLWHWVPDJQHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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